Cholestan-3-ol

Descripción general

Descripción

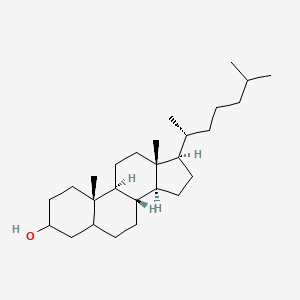

Cholestan-3-ol: is a sterol compound with the molecular formula C₂₇H₄₈O and a molecular weight of 388.67 g/mol . It is a derivative of cholesterol and is found in various biological systems. This compound exists in different stereoisomeric forms, including (3α,5β)-Cholestan-3-ol and (3β,5β)-Cholestan-3-ol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cholestan-3-ol can be synthesized through various methods. One common approach involves the reduction of cholesterol using specific reagents. For instance, the reduction of cholesterol with sodium borohydride in the presence of methanol can yield this compound . Another method involves the isomerization of cholestanol using acidic catalysts .

Industrial Production Methods: In industrial settings, this compound is often produced through the microbial transformation of cholesterol. Specific strains of bacteria or fungi are employed to convert cholesterol into this compound under controlled conditions . This biotechnological approach is favored for its efficiency and sustainability.

Análisis De Reacciones Químicas

Types of Reactions: Cholestan-3-ol undergoes various chemical reactions, including:

Substitution: this compound can undergo substitution reactions, such as the formation of esters when reacted with acyl chlorides .

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Acyl chlorides in the presence of pyridine or triethylamine.

Major Products:

Oxidation: Cholestan-3-one.

Reduction: Various stereoisomers of this compound.

Substitution: Cholestan-3-yl esters.

Aplicaciones Científicas De Investigación

Cholestan-3-ol has diverse applications in scientific research:

Mecanismo De Acción

Cholestan-3-ol exerts its effects primarily through its interaction with cell membranes. It integrates into the lipid bilayer, influencing membrane fluidity and permeability . Additionally, this compound can modulate the activity of membrane-bound enzymes and receptors, impacting various cellular processes .

Comparación Con Compuestos Similares

Cholestanol: Similar in structure but differs in the position of the hydroxyl group.

Cholesterol: The precursor to cholestan-3-ol, with a double bond in the steroid nucleus.

Coprostanol: A reduction product of cholesterol with a different stereochemistry.

Uniqueness: this compound is unique due to its specific stereochemistry and its role as an intermediate in the biosynthesis and metabolism of other sterols. Its distinct properties make it valuable in various biochemical and industrial applications .

Actividad Biológica

Cholestan-3-ol, also known as cholestanol, is a sterol compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the various biological activities associated with this compound, including its antibacterial properties, effects on cholesterol metabolism, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a steroidal structure with the molecular formula . Its structure includes a hydroxyl group at the C-3 position, which influences its solubility and biological interactions. The compound exists in two stereoisomeric forms: 5α-cholestan-3-ol and 5β-cholestan-3-ol, each exhibiting distinct biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. A study focused on the extraction of steroids from the green algae Ulva fasciata identified cholestan-3-one and cholestanol as active compounds against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods:

| Bacteria | Cholestan-3-one (µg/mL) | This compound (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 200 | 300 |

| Bacillus cereus | 300 | 500 |

| Bacillus subtilis | 500 | 500 |

| Escherichia coli | 1000 | 1000 |

These findings suggest that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria .

Effects on Cholesterol Metabolism

This compound has been implicated in cholesterol metabolism, particularly in its role as a precursor in the biosynthetic pathway of steroid hormones. Research indicates that this compound can influence the expression of low-density lipoprotein (LDL) receptors. A study demonstrated that derivatives of this compound could activate LDL receptor promoters in cellular assays, suggesting a potential mechanism for regulating cholesterol levels in the body .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been investigated. In vitro studies have shown that certain derivatives of cholestan can induce apoptosis in cancer cell lines. For instance, extracts containing cholestanol exhibited significant cytotoxicity against MCF-7 breast cancer cells, with morphological changes indicating cell death . This suggests a potential role for cholestan derivatives in cancer therapy.

Case Studies and Research Findings

- Antimicrobial Activity : A study on Ulva fasciata revealed that both cholestanol and its derivatives exhibited varying degrees of antimicrobial activity against clinical isolates of bacteria such as Escherichia coli and Staphylococcus aureus. The research emphasized the need for further exploration of these compounds as natural antimicrobial agents .

- Cholesterol Regulation : In an investigation into cholesterol biosynthesis, it was found that certain analogs of cholestan could inhibit cholesterol production in Chinese hamster ovary (CHO) cells by affecting the LDL receptor pathway. This highlights the therapeutic potential of cholestan derivatives in managing hypercholesterolemia .

- Cytotoxicity Studies : Research assessing the cytotoxic effects of various steroid compounds indicated that cholestanol could be effective against specific cancer cell lines, warranting further investigation into its mechanisms and potential applications in oncology .

Propiedades

IUPAC Name |

(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20?,21?,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIXCDOBOSTCEI-BPAAZKTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859347 | |

| Record name | Cholestan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27409-41-2 | |

| Record name | Cholestan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.